molecular formula C11H12BrClO2 B1449593 Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate CAS No. 1261826-06-5

Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate

Cat. No.: B1449593
CAS No.: 1261826-06-5
M. Wt: 291.57 g/mol
InChI Key: IHHZVJZZQVQKHP-UHFFFAOYSA-N
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Description

Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is attached to a propionate ester group

Mechanism of Action

Mode of Action

It is known that it is an organobromine compound and an alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, inhibiting DNA replication and RNA transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate typically involves the esterification of 3-(2’-bromo-4’-chlorophenyl)propionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo and chloro substituents on the phenyl ring can be replaced by other nucleophiles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Sodium hydroxide, potassium hydroxide, or other nucleophiles

      Conditions: Aqueous or alcoholic medium, elevated temperature

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous conditions, room temperature or slightly elevated temperature

  • Hydrolysis

      Reagents: Water, acid or base catalyst

      Conditions: Reflux

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl propionate derivatives

    Reduction: 3-(2’-bromo-4’-chlorophenyl)propanol

    Hydrolysis: 3-(2’-bromo-4’-chlorophenyl)propionic acid and ethanol

Scientific Research Applications

Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs with specific biological activities.

    Material Science: It is utilized in the preparation of materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate can be compared with other similar compounds, such as:

  • Ethyl 3-(4-bromophenyl)propionate
  • Ethyl 3-(2’-bromo-4’-fluorophenyl)propionate
  • Ethyl 3-(2’-chloro-4’-bromophenyl)propionate

Uniqueness

The unique combination of bromo and chloro substituents on the phenyl ring of Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 3-(2-bromo-4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHZVJZZQVQKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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